

Application Notes and Protocols for DSM502 Cell-Based Assays

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Compound of Interest					
Compound Name:	DSM502				
Cat. No.:	B8201807	Get Quote			

Introduction

DSM502 is a selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] Unlike its human host, the malaria parasite P. falciparum lacks a pyrimidine salvage pathway and is entirely dependent on de novo synthesis for its pyrimidine supply, making PfDHODH a key target for antimalarial drug development.[1][2][4][5] These application notes provide a standard operating procedure for determining the in vitro efficacy of **DSM502** against the erythrocytic stages of P. falciparum using a SYBR Green I-based fluorescence assay. This assay measures parasite DNA content as an indicator of parasite growth.[6][7][8][9]

Data Presentation

The efficacy of **DSM502** is typically quantified by its half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits parasite growth by 50%. Below is a summary of reported EC50 values for **DSM502** against various P. falciparum strains.

Compound	Parasite Strain	Assay Method	EC50 (nM)	Reference
DSM502	Pf3D7	Not Specified	14	MedchemExpres s
DSM502	R1AC1B (C276F mutant)	SYBR Green I	89	IUPHAR/MMV



Experimental Protocols

This section details the materials and methods required for the continuous in vitro culture of P. falciparum and the subsequent drug susceptibility testing using the SYBR Green I assay.

In Vitro Culture of Plasmodium falciparum

This protocol is adapted from standard methods for the continuous cultivation of the asexual erythrocytic stages of P. falciparum.[10][11][12][13][14]

Materials:

- P. falciparum strain (e.g., 3D7, Dd2)
- Human erythrocytes (blood group O+)
- Complete RPMI (cRPMI) medium:
 - RPMI 1640 medium with L-glutamine
 - 25 mM HEPES
 - 2 g/L Sodium Bicarbonate
 - 50 mg/L Hypoxanthine
 - 10 mg/L Gentamicin
 - 0.5% (w/v) Albumax II or 10% human serum
- Sterile, disposable culture flasks (25 cm²)
- Incubator with a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C
- Centrifuge
- Microscope and Giemsa stain for monitoring parasitemia

Procedure:



Preparation of Erythrocytes:

- Wash O+ human erythrocytes three times with sterile, incomplete RPMI 1640 medium.
- Centrifuge at 500 x g for 5 minutes and remove the supernatant and buffy coat after each wash.
- Resuspend the washed packed red blood cells (RBCs) to a 50% hematocrit in cRPMI.

Culture Maintenance:

- Maintain parasite cultures in 25 cm² flasks at a 5% hematocrit in cRPMI medium.
- Incubate at 37°C in a humidified, sealed chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
- Change the medium daily to replenish nutrients and remove metabolic waste.
- Monitor parasite growth and morphology daily by preparing a thin blood smear and staining with Giemsa.
- Split the culture when parasitemia reaches 5-8% by adding fresh, washed erythrocytes and cRPMI to reduce the parasitemia to 0.5-1%.
- Synchronization of Parasite Culture (Optional but Recommended):
 - For consistent assay results, it is recommended to use a synchronized culture of ringstage parasites.
 - Treat the culture with 5% D-sorbitol when the majority of parasites are in the ring stage.
 [15]
 - Resuspend the culture pellet in 5 volumes of 5% D-sorbitol and incubate for 10 minutes at 37°C. This will lyse the mature parasite stages (trophozoites and schizonts).
 - Centrifuge, remove the sorbitol solution, and wash the RBC pellet twice with cRPMI.
 - Resuspend the pellet in cRPMI with fresh RBCs to continue the culture.



SYBR Green I-Based Drug Susceptibility Assay

This assay measures the inhibition of parasite growth by quantifying the amount of parasite DNA after a 72-hour incubation with the test compound.[6][7][8][16]

Materials:

- Synchronized P. falciparum culture (ring-stage) at 1% parasitemia and 2% hematocrit in cRPMI.
- **DSM502** stock solution (e.g., 10 mM in DMSO).
- Positive control drug (e.g., Chloroquine, Artemisinin).
- 96-well black, flat-bottom microplates.
- SYBR Green I Lysis Buffer:
 - 20 mM Tris-HCl (pH 7.5)
 - 5 mM EDTA
 - 0.008% (w/v) Saponin
 - 0.08% (v/v) Triton X-100
 - SYBR Green I dye (final concentration of 0.2 μL/mL of buffer).
- Plate reader capable of fluorescence measurement (Excitation: ~485 nm, Emission: ~530 nm).

Procedure:

- Preparation of Drug Plates:
 - \circ Prepare serial dilutions of **DSM502** in cRPMI in a separate 96-well plate. A typical starting concentration for the dilution series could be 1 μ M.
 - Transfer 100 μL of each drug dilution to the black assay plate in duplicate.



- Include control wells:
 - Drug-free control (cRPMI with 0.5% DMSO).
 - Positive control drug dilutions.
 - Background control (uninfected erythrocytes).
- Assay Incubation:
 - Add 100 μL of the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well. The final volume will be 200 μL with a final parasitemia of 0.5% and hematocrit of 1%.
 - Incubate the plate for 72 hours under the same conditions as for parasite culture.
- Lysis and Staining:
 - After 72 hours, freeze the plate at -80°C overnight to lyse the red blood cells. Alternatively, the plate can be frozen and thawed to achieve lysis.
 - Thaw the plate at room temperature.
 - Add 100 μL of SYBR Green I Lysis Buffer to each well.
 - Mix thoroughly by pipetting and incubate in the dark at room temperature for 1-2 hours.
- Fluorescence Measurement and Data Analysis:
 - Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
 - Subtract the background fluorescence (uninfected RBCs) from all readings.
 - Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control.
 - Determine the EC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism, R).



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